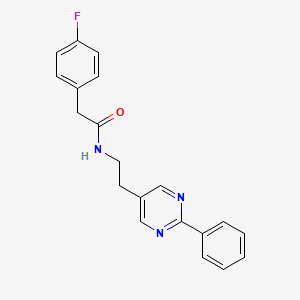
2-(4-fluorophenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential application in various fields, including medicine, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of 2-(4-fluorophenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide involves the inhibition of specific proteins involved in cell division and proliferation. This compound targets the microtubule network, which is essential for cell division. By inhibiting the microtubule network, this compound prevents the formation of the mitotic spindle, which is necessary for cell division. This leads to the inhibition of cell growth and proliferation.
Biochemical and physiological effects:
Studies have shown that 2-(4-fluorophenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide has minimal toxicity to normal cells. This compound has been shown to selectively target cancer cells, leading to the inhibition of their growth and proliferation. In addition, this compound has been shown to have good bioavailability, which makes it a promising candidate for further development as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-fluorophenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide in lab experiments include its high purity and high yield synthesis method, its selective targeting of cancer cells, and its good bioavailability. However, the limitations of using this compound in lab experiments include the need for further optimization of its synthesis method and the need for more studies to determine its safety and efficacy in vivo.
Direcciones Futuras
The future directions for the study of 2-(4-fluorophenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide include further optimization of its synthesis method, the development of new derivatives with improved properties, and the evaluation of its safety and efficacy in vivo. In addition, this compound could be studied for its potential application in other fields, such as materials science and agriculture.
Métodos De Síntesis
The synthesis of 2-(4-fluorophenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide involves the reaction of 4-fluoroacetophenone with 2-phenyl-5-aminopyrimidine in the presence of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography to obtain the pure compound. This synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
2-(4-fluorophenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide has been studied for its potential application in various fields of scientific research. In medicine, this compound has been explored for its potential as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by targeting specific proteins involved in cell division and proliferation.
In agriculture, this compound has been studied for its potential as a herbicide. Studies have shown that this compound can effectively control the growth of weeds without affecting the growth of crops.
In materials science, this compound has been studied for its potential as a building block for the synthesis of new materials. Studies have shown that this compound can be used to synthesize polymers with unique properties, such as high thermal stability and good mechanical strength.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O/c21-18-8-6-15(7-9-18)12-19(25)22-11-10-16-13-23-20(24-14-16)17-4-2-1-3-5-17/h1-9,13-14H,10-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJNAGUXNYWBCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(4-methoxyphenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2906341.png)
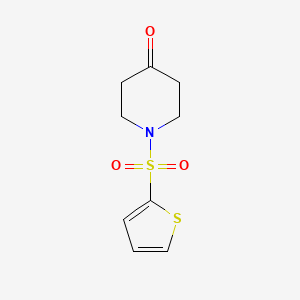


![4-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2906346.png)
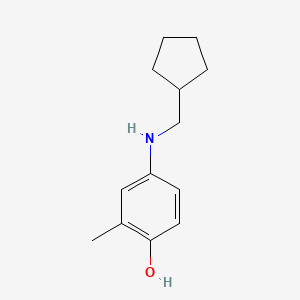
![(2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2906349.png)
![1-(benzo[d]oxazol-2-yl)-N-(4-fluorobenzyl)pyrrolidine-2-carboxamide](/img/structure/B2906351.png)
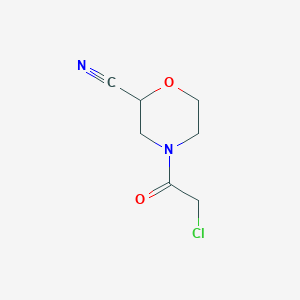
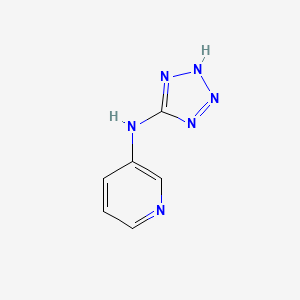
![3-(4-ethoxyphenyl)-5-[3-(2-furyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2906356.png)
![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2906357.png)
![2-Methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2906360.png)
![4-chloro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2906363.png)